molecular formula C23H24N4O4S B2836325 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide CAS No. 1112430-76-8

2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide

Cat. No.: B2836325
CAS No.: 1112430-76-8
M. Wt: 452.53
InChI Key: ALZREAQLTWNACT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide features a pyrimido[5,4-b]indole core substituted with:

  • 3-ethyl
  • 8-methoxy
  • 5-methyl
  • 4-oxo groups.

A sulfanyl (-S-) bridge connects the core to an acetamide moiety, which is further substituted with a 3-methoxyphenyl group. The compound’s design aligns with trends in medicinal chemistry, where heterocyclic cores (e.g., pyrimidoindoles) and sulfanyl acetamide side chains are leveraged for enzyme inhibition or receptor modulation .

Properties

IUPAC Name

2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-5-27-22(29)21-20(17-12-16(31-4)9-10-18(17)26(21)2)25-23(27)32-13-19(28)24-14-7-6-8-15(11-14)30-3/h6-12H,5,13H2,1-4H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZREAQLTWNACT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, including the formation of the pyridazine and piperidine rings, followed by the introduction of the fluoro-substituted phenyl group. Common synthetic routes may involve:

    Cyclization reactions: to form the pyridazine ring.

    Nucleophilic substitution: to introduce the fluoro-substituted phenyl group.

    Amidation reactions: to attach the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include:

    Catalysts: to accelerate the reactions.

    Solvents: to dissolve reactants and control reaction rates.

    Temperature and pressure control: to ensure optimal reaction conditions.

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The thioether (-S-) linkage demonstrates characteristic nucleophilic substitution and oxidation behavior:

Reaction TypeConditionsProductsSupporting Evidence
Oxidation H<sub>2</sub>O<sub>2</sub>/AcOHSulfoxide (R-SO-R') or sulfone (R-SO<sub>2</sub>-R') derivativesDemonstrated in structurally analogous pyrimidoindole sulfanyl compounds
Nucleophilic Substitution Alkyl halides/K<sub>2</sub>CO<sub>3</sub>Formation of new thioether bonds via S-alkylationObserved in related acetamide-thioether systems

The sulfanyl group's oxidation potential is critical for prodrug activation strategies in medicinal applications.

Acetamide Hydrolysis

The N-(3-methoxyphenyl)acetamide moiety undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis

  • Reagents: HCl/H<sub>2</sub>O (reflux)

  • Product: 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-pyrimidoindol-2-yl}sulfanyl)acetic acid + 3-methoxyaniline

  • Yield: ~65-78% (analogous systems)

Basic Hydrolysis

  • Reagents: NaOH/EtOH

  • Product: Sodium salt of the acetic acid derivative

  • Applications: Precursor for further functionalization

Methoxy Group Demethylation

The methoxy substituents exhibit site-specific demethylation:

PositionConditionsProductNotes
8-Methoxy BBr<sub>3</sub>/CH<sub>2</sub>Cl<sub>2</sub> (-78°C)8-Hydroxy derivativeEnhanced hydrogen-bonding capacity
3-Methoxyphenyl HI/AcOH (reflux)3-Hydroxyphenyl analogRequires stringent anhydrous conditions

Demethylation reactions are pivotal for modifying electronic properties and bioactivity.

Pyrimidoindole Core Reactivity

The fused pyrimidine-indole system participates in:

Electrophilic Aromatic Substitution

  • Nitration: HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at C5 or C7 positions

  • Halogenation: Br<sub>2</sub>/FeBr<sub>3</sub> yields mono- or di-brominated derivatives

Reduction

  • Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the 4-oxo group to 4-hydroxy

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

ReactionCatalytic SystemApplications
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>/K<sub>2</sub>CO<sub>3</sub>Introduction of aryl/heteroaryl groups at C2
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>/XantphosAmination of pyrimidine nitrogen

Stability Under Physiological Conditions

Critical for pharmacological applications:

  • pH Stability : Stable in pH 5–7.4 buffers (t<sub>1/2</sub> > 24 hrs)

  • Oxidative Stress : Rapid degradation in presence of CYP450 enzymes (in vitro)

Synthetic Modifications

Key derivatization pathways include:

ModificationPurpose
Sulfonyl chloride formationEnhances electrophilicity for nucleophilic attack
Schiff base synthesisCreates imine linkages for metal coordination

This compound's reactivity profile enables tailored modifications for drug discovery, particularly in oncology and neurology . Current research focuses on optimizing reaction selectivity through computational modeling and green chemistry approaches .

Scientific Research Applications

Anticancer Activity

Research indicates that the compound exhibits promising anticancer properties. Its structural components suggest potential interactions with cellular pathways involved in tumor growth and proliferation. A study highlighted its effectiveness against various cancer cell lines, demonstrating significant cytotoxic effects.

Inhibition of Cysteine Proteases

The compound has been included in libraries targeting cysteine proteases, which are crucial in multiple biological processes and disease mechanisms, including cancer and infectious diseases. Its ability to inhibit these enzymes may lead to novel therapeutic strategies.

Neuroprotective Effects

Preliminary data suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Further research is required to elucidate its mechanisms of action in neuronal protection.

Case Study 1: Anticancer Efficacy

A recent study investigated the effects of this compound on breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity compared to standard chemotherapeutics. The study concluded that the compound's unique structure could be a scaffold for developing new anticancer agents.

Case Study 2: Protease Inhibition

In a screening assay involving cysteine proteases, the compound demonstrated significant inhibition rates, comparable to known inhibitors. This finding supports its inclusion in drug discovery pipelines aimed at developing protease inhibitors for therapeutic use.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

The target compound shares structural similarities with pyrimido[5,4-b]indole derivatives and sulfanyl acetamide-containing molecules. Key analogs include:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Substituents Acetamide Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Biological Activity (Reported)
Target Compound: 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide 3-ethyl, 8-methoxy, 5-methyl, 4-oxo 3-methoxyphenyl Not reported Not reported Not reported Not reported
2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide 3-methyl, 4-oxo 4-(trifluoromethoxy)phenyl C₂₁H₁₈F₃N₄O₃S 478.45 537667-98-4 Not reported
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide 3-(3-methoxyphenyl), 4-oxo 4-ethylphenyl C₂₈H₂₆N₄O₃S 504.60 536706-70-4 Database entries (CHEMBL, ZINC)
N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8g) Oxadiazole-indole hybrid 4-methylphenyl C₂₀H₁₈N₄O₂S 394.45 Not reported Enzyme inhibition

Key Differences and Implications

Core Modifications: The target compound’s 8-methoxy and 5-methyl groups enhance steric bulk compared to the 3-methyl or 3-(3-methoxyphenyl) substituents in analogs . These modifications may influence solubility and binding affinity.

Acetamide Side Chain :

  • The 3-methoxyphenyl group in the target compound contrasts with the 4-(trifluoromethoxy)phenyl () and 4-ethylphenyl () groups. Methoxy substituents are electron-donating, which may alter electronic interactions in biological targets compared to electron-withdrawing trifluoromethoxy groups .

Biological Activity

2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide is a complex organic compound with potential biological applications. This article explores its biological activity, focusing on antimicrobial properties and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following molecular formula and structure:

PropertyValue
Molecular FormulaC23H24N4O4S
Molecular Weight452.5 g/mol
CAS Number1112430-76-8
SMILESCCn1c(SCC(=O)Nc2cccc(OC)c2)nc2c3cc(OC)ccc3n(C)c2c1=O

Case Studies

  • Antibacterial Activity : A study evaluated the antibacterial efficacy of compounds structurally similar to 2-({3-ethyl-8-methoxy...}). The results indicated that several derivatives showed minimal inhibitory concentrations (MIC) lower than those of standard antibiotics like ampicillin. For instance, one derivative exhibited an MIC of 37.9–113.8 μM against Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The proposed mechanism involves the disruption of bacterial cell wall synthesis and interference with protein synthesis pathways. This is attributed to the presence of the pyrimido[5,4-b]indole core, which has shown promise in targeting bacterial ribosomes .
  • Comparative Efficacy : In comparative studies, derivatives similar to this compound were found to be more effective than traditional antibiotics against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures exhibit significant activity against a range of pathogens:

CompoundMIC (μM)Bacterial Strain
Compound 5d37.9Staphylococcus aureus
Compound 5g50Escherichia coli
Compound 5k70Pseudomonas aeruginosa

These findings suggest that the structural features of these compounds contribute to their antimicrobial potency.

Toxicity Assessments

Toxicity assessments conducted on similar compounds indicate a favorable safety profile, with low cytotoxicity observed in mammalian cell lines at therapeutic concentrations . This is crucial for potential therapeutic applications.

Q & A

Q. What are the key steps and challenges in synthesizing this compound?

The synthesis involves multi-step organic reactions, including:

  • Core formation : Construction of the pyrimido[5,4-b]indole core via cyclization of substituted indole precursors under acidic or basic conditions .
  • Sulfanylation : Introduction of the sulfanyl group via nucleophilic substitution or thiol-ene chemistry .
  • Acetamide coupling : Reaction of the sulfanyl intermediate with 3-methoxyphenylamine using carbodiimide-based coupling agents .
    Challenges : Ensuring regioselectivity during cyclization and minimizing side reactions during sulfanylation. Purification via column chromatography or recrystallization is critical for yield optimization .

Q. How is structural characterization performed for this compound?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR confirm substituent positions and connectivity (e.g., methoxy, ethyl, and sulfanyl groups) .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .
  • Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]+^+ for C23_{23}H24_{24}N4_4O4_4S) .

Q. What are the solubility and stability profiles under experimental conditions?

Property Value Method
Solubility in DMSO>10 mg/mLShake-flask method
Aqueous solubility<0.1 mg/mL (pH 7.4)UV spectrophotometry
Stability (pH 1–9)Stable for 24h at 25°C; degrades at pH >10HPLC monitoring

Advanced Research Questions

Q. How can molecular targets and mechanisms of action be elucidated?

  • Molecular docking : Screen against kinase or GPCR libraries using software like AutoDock Vina to predict binding affinity .
  • In vitro assays : Measure inhibition of enzymes (e.g., topoisomerase II) or receptor binding (e.g., serotonin receptors) via fluorescence polarization or radioligand assays .
  • Transcriptomics : RNA-seq analysis of treated cell lines to identify dysregulated pathways (e.g., apoptosis or oxidative stress) .

Q. How do structural modifications influence bioactivity?

A structure-activity relationship (SAR) study comparing substituents:

Substituent Biological Activity (IC50_{50}, μM)Key Finding
3-Ethyl, 8-Methoxy0.45 (Topo II inhibition)Enhanced hydrophobic interactions
3-Methyl (analog)1.2Reduced potency vs. ethyl group
N-(3-Methoxyphenyl)0.8 (5-HT2A_{2A} antagonism)Optimal methoxy positioning

Q. What advanced analytical methods resolve contradictory data on metabolic stability?

  • UPLC-QTOF-MS : Quantify metabolites in hepatocyte incubations to identify oxidation or demethylation pathways .
  • Cryo-EM/X-ray crystallography : Determine 3D structures of compound-enzyme complexes to clarify binding modes conflicting with docking predictions .
  • Isotope labeling : Trace degradation pathways using 13C^{13}C-labeled analogs in stability studies .

Methodological Guidelines

  • Synthetic Optimization : Use microwave-assisted synthesis to reduce reaction times for cyclization steps .
  • Target Identification : Combine proteomics (e.g., thermal shift assays) with CRISPR-Cas9 knockout models to validate hypothesized targets .
  • Data Contradictions : Apply multivariate analysis (e.g., PCA) to distinguish assay-specific artifacts from true biological effects in SAR studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.